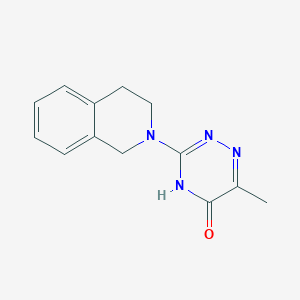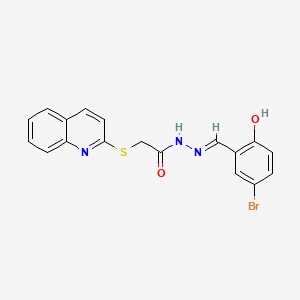![molecular formula C22H15ClN2O2 B3725701 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3725701.png)
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
説明
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone, also known as CHQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the quinazolinone family of compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been proposed that 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell proliferation. In addition, 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the replication of HIV and HCV by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell proliferation. In addition, 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the replication of HIV and HCV by interfering with viral RNA synthesis. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound for research purposes. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been extensively studied for its potential applications in various scientific fields, making it a well-characterized compound. However, there are also limitations to using 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone in lab experiments. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone. One area of research could focus on the optimization of the synthesis method to improve the yield of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone. Another area of research could focus on the development of new derivatives of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone with improved biological activity. In addition, further studies are needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone and its potential applications in various scientific fields. Finally, research could focus on the development of new drug delivery systems for 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone to improve its efficacy and reduce its toxicity.
科学的研究の応用
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been shown to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-(2-chlorophenyl)-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-6-2-4-8-20(18)25-21(14-11-15-9-12-16(26)13-10-15)24-19-7-3-1-5-17(19)22(25)27/h1-14,26H/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFPZQBBRMHMLF-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B3725618.png)

![5-(3-hydroxy-4-methoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3725636.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3725643.png)
![2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3725650.png)
![4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B3725654.png)
![ethyl 5-ethyl-2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B3725662.png)


![3-[4-(dimethylamino)phenyl]acrylaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone](/img/structure/B3725709.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3725714.png)

![3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3725735.png)
![6-[(4-methoxyphenyl)amino]-4-[(4-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B3725739.png)